molecular formula C15H19NO2 B1352900 ethyl 5-butyl-1H-indole-2-carboxylate CAS No. 881041-16-3

ethyl 5-butyl-1H-indole-2-carboxylate

Cat. No. B1352900
M. Wt: 245.32 g/mol
InChI Key: IQEWHOXBZVZOCX-UHFFFAOYSA-N
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Description

Ethyl 5-butyl-1H-indole-2-carboxylate is an indolyl carboxylic acid . It is an antiproliferative agent against human leukemia K562 cells and an inhibitor of p38 MAP kinase .


Synthesis Analysis

Successful alkylations of the nitrogen of ethyl indol-2-carboxylate were carried out using aq. KOH in acetone . The respective N-alkylated acids could be obtained without separating the N-alkylated esters by increasing the amount of KOH and water . The use of NaOMe in methanol led to transesterification instead of the alkylation, while the use of NaOEt led to low yields of the N-alkylated acids .


Chemical Reactions Analysis

Hydrazinolysis of the ester gave indol-2-carbohydrazide which then was allowed to react with different aromatic aldehydes and ketones in ethanol catalyzed by acetic acid . Indol-2-thiosemicarbazide was used in a heterocyclization reaction to form thiazoles .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Ethyl 5-butyl-1H-indole-2-carboxylate has been utilized as a key intermediate in the synthesis of complex molecules. For instance, a series of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates were prepared, highlighting its versatility in organic synthesis (A. Carbone et al., 2013).
  • The Friedel-Crafts reaction involving ethyl indole-2-carboxylate demonstrated its reactivity towards acyl chlorides or acid anhydrides, producing a mixture of ethyl 3-, 5-, and 7-acylindole-2-carboxylates under various conditions, which provides insights into its chemical behavior and the potential for regioselective modifications (Y. Murakami et al., 1988).

Pharmacological Potentials

  • Structurally optimized derivatives of ethyl 5-butyl-1H-indole-2-carboxylate, such as ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, showed significant inhibition of 5-lipoxygenase (5-LO) activity, suggesting potential applications in treating inflammatory and allergic disorders (E. Karg et al., 2009).
  • A novel water-soluble near-infrared dye developed from ethyl 5-butyl-1H-indole-2-carboxylate derivatives exhibited enhanced quantum yield and stability, offering potential applications in optical imaging for cancer detection (W. Pham et al., 2005).

Future Directions

Indole derivatives have been a topic of substantial research interest and continue to be one of the most active areas of heterocyclic chemistry, particularly due to their natural occurrence and pharmacological activities . The growing importance of substituted indoles in the field of medicinal chemistry as potential chemotherapeutic agents and their implication for pro-drug design have been previously reported . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

ethyl 5-butyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-3-5-6-11-7-8-13-12(9-11)10-14(16-13)15(17)18-4-2/h7-10,16H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEWHOXBZVZOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-butyl-1H-indole-2-carboxylate

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